6-Methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula and a Chemical Identifier (CID) of 21883595. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. This compound features a trifluoromethyl group, which enhances its biological activity and selectivity.
The compound can be sourced from various chemical suppliers and is often studied within the context of medicinal chemistry due to its potential as a pharmaceutical agent. Notably, patents have been filed detailing methods for synthesizing this compound and its derivatives, emphasizing its relevance in drug development .
6-Methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is classified under:
The synthesis of 6-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves several key steps:
The synthesis often requires careful control of reaction conditions to ensure high yields and selectivity for the desired isomer. Recent advancements have simplified these processes, allowing for higher enantiomeric excess and purity .
The molecular structure of 6-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid consists of a chromene backbone with a methyl group at the 6-position and a trifluoromethyl group at the 2-position. The carboxylic acid functional group is located at the 3-position.
6-Methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry, where altering functional groups can lead to enhanced pharmacological properties.
The mechanism of action for 6-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors:
Studies indicate that both (S)- and (R)-enantiomers exhibit distinct metabolic profiles and potencies, making them valuable candidates for further research in anti-inflammatory therapies .
6-Methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several scientific applications:
This compound exemplifies the intersection between synthetic chemistry and pharmacology, highlighting its potential impact on drug discovery and development efforts.
Classical approaches to synthesizing chromene-3-carboxylic acid derivatives involve multistep condensation reactions. A prominent route uses β-keto esters and ortho-hydroxy aromatic aldehydes under acid catalysis, yielding substituted chromene carboxylates that require subsequent hydrolysis. The trifluoromethyl group at C2 is typically introduced via electrophilic trifluoromethylation or by using pre-functionalized trifluoromethyl-containing building blocks. These methods often produce racemic mixtures due to planar chirality at the pyran ring junction [1] [4].
The Pechmann condensation represents another traditional pathway, where phenols react with β-keto acids/esters under Brønsted or Lewis acid catalysis. For 6-methyl derivatives, meta-substituted phenols serve as starting materials. However, regioselectivity challenges arise when synthesizing unsymmetrically substituted chromenes like 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (CAS: 10267703), requiring protective group strategies [1] [6]. Modern adaptations incorporate transition metal catalysts, such as the Rh(III)-catalyzed redox-neutral annulation between N-phenoxyacetamides and methyleneoxetanones reported by Zhou et al. This solvent-controlled method provides direct access to 2H-chromene-3-carboxylic acids with improved atom economy and avoids stoichiometric oxidants [3].
Table 1: Comparison of Synthetic Methods for Chromene-3-carboxylic Acid Derivatives
Method | Reaction Conditions | Yield Range | Limitations |
---|---|---|---|
Acid-Catalyzed Condensation | H₂SO₄, reflux, 12-24h | 45-65% | Low regioselectivity, racemic |
Pechmann Condensation | ZnCl₂, 120°C, 8h | 50-70% | Side product formation |
Rh(III)-Catalyzed Annulation | [Cp*RhCl₂]₂, AgOAc, solvent, 80°C | 75-92% | Requires specialized catalyst |
The planar chirality of 2H-chromenes necessitates innovative strategies for enantiopure synthesis. Patent US11555023B2 details a dynamic kinetic resolution (DKR) approach exploiting differential solubility. Racemic 6-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid reacts with chiral amines (e.g., (1R,2R)-2-amino-1-phenylpropane-1,3-diol or L-phenylalaninol) in acetonitrile/water mixtures. The process generates diastereomeric salts with distinct solubility profiles, enabling selective crystallization of a single enantiomer [2] [4].
Critical parameters for effective DKR include:
This method achieves enantiomeric excess (ee) >98% for the target compound and derivatives like 7-tert-butyl-6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid. The chiral amine is recoverable via base extraction, improving process sustainability [2].
Table 2: Chiral Amines for Dynamic Kinetic Resolution of Chromene Carboxylic Acids
Chiral Amine | Diastereomeric Excess | Optimal Solvent Ratio (MeCN:H₂O) |
---|---|---|
L-Phenylalaninol | >95% | 8:2 |
(1R,2R)-2-Amino-1-phenylpropane-1,3-diol | >98% | 9:1 |
L-Phenylalanine Amide | 92% | 7:3 |
Building upon DKR, US11555023B2 discloses a crystallization-induced asymmetric transformation (CIAT) coupled with photo-epimerization. Irradiating the racemic acid at 300-350 nm in acetonitrile establishes a photostationary state where enantiomers interconvert via ring-opening/closure. Concurrently, a chiral amine (e.g., L-phenylalaninol) forms diastereomeric salts, with the less soluble salt preferentially crystallizing. This dual strategy drives near-complete conversion to a single enantiomer [2] [7].
Key process innovations include:
The method demonstrates broad applicability across halogenated derivatives such as 6-chloro-8-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid and 6-bromo-8-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid. Scale-up studies show consistent enantiopurity (ee >99%) at multi-kilogram scale, highlighting industrial viability [2].
Table 3: Chiral Auxiliaries for Asymmetric Transformations
Chiral Auxiliary | Epimerization Rate Constant (h⁻¹) | Crystallization Yield | Application Scope |
---|---|---|---|
L-Phenylalaninol | 0.18 | 85% | Broad (alkyl/halo derivatives) |
(1S)-N-Benzyl-1-phenylethanamine | 0.12 | 78% | Methyl-substituted chromenes |
Modern syntheses prioritize environmental metrics through:
The trifluoromethyl group significantly influences reactivity. Its strong electron-withdrawing effect acidifies the carboxyl proton (pKa ≈ 3.2 vs. 4.2 for unfluorinated analogs), enhancing solubility in aqueous bases and facilitating purification. This property enables direct crystallization from aqueous ethanol, avoiding energy-intensive chromatography [4] [5].
Table 4: Solvent Effects on Carboxylic Acid pKa and Reaction Efficiency
Solvent System | pKa of Chromene-3-carboxylic Acid | Hydrolysis Rate Constant (min⁻¹) | E-Factor* |
---|---|---|---|
Methanol | 3.5 | 0.012 | 32.1 |
Methanol/Water (1:1) | 3.3 | 0.038 | 18.7 |
Ethanol/Water (1:1) | 3.4 | 0.029 | 21.4 |
Acetonitrile/Water (4:1) | 3.2 | 0.041 | 15.9 |
*Environmental factor = (mass waste)/(mass product); lower values indicate greener processes [5]
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6